molecular formula C8H6F2O2 B1628076 1-(2,4-Difluorophenyl)-2-hydroxyethanone CAS No. 145240-42-2

1-(2,4-Difluorophenyl)-2-hydroxyethanone

Cat. No.: B1628076
CAS No.: 145240-42-2
M. Wt: 172.13 g/mol
InChI Key: QTPAAEPVWGSHJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4-Difluorophenyl)-2-hydroxyethanone is a fluorinated acetophenone derivative characterized by a hydroxyl group (-OH) adjacent to the ketone group and two fluorine atoms at the 2- and 4-positions of the phenyl ring.

Properties

IUPAC Name

1-(2,4-difluorophenyl)-2-hydroxyethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O2/c9-5-1-2-6(7(10)3-5)8(12)4-11/h1-3,11H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTPAAEPVWGSHJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C(=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80570493
Record name 1-(2,4-Difluorophenyl)-2-hydroxyethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80570493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145240-42-2
Record name 1-(2,4-Difluorophenyl)-2-hydroxyethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80570493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2,4-difluorophenyl)-2-hydroxyethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Reaction Conditions and Yield

  • Substrate : 2,4-Difluorobenzaldehyde
  • Catalyst : Benzaldehyde lyase (BAL)
  • Cofactors : ThDP (10 mM), MgCl₂ (5 mM)
  • Solvent : Aqueous buffer (pH 7.0)
  • Temperature : 30°C
  • Yield : 38% (after purification)

This method offers a green chemistry advantage , avoiding toxic cyanide catalysts. However, the moderate yield and enzyme cost limit industrial scalability.

Traditional Benzoin Condensation with Thiamine

Classical benzoin condensation, adapted from benzaldehyde dimerization, can be applied to 2,4-difluorobenzaldehyde using thiamine hydrochloride as a catalyst. This method mirrors the synthesis of benzoin from benzaldehyde.

Reaction Mechanism

Thiamine’s thiazolium ring deprotonates the aldehyde, forming an enamine intermediate that attacks a second aldehyde molecule. The resulting dimer undergoes rearrangement to yield the α-hydroxy ketone.

Procedure

  • Catalyst Activation : Thiamine (1.0 eq) is dissolved in ethanol/water (3:1) with NaOH (1.0 eq).
  • Reaction : 2,4-Difluorobenzaldehyde (2.0 eq) is added, and the mixture is heated at 60°C for 24 hours.
  • Workup : The crude product is extracted with ethyl acetate and purified via column chromatography.

Challenges

  • Regioselectivity : Competing para-fluorine electronic effects may reduce yield.
  • Byproducts : Over-oxidation to diketones or dehydration to enones can occur.

Friedel-Crafts Acylation of 2,4-Difluorobenzene

While less common due to fluorine’s electron-withdrawing effects, Friedel-Crafts acylation remains a potential route. This method involves acylating 2,4-difluorobenzene with chloroacetyl chloride in the presence of a Lewis acid.

Reaction Setup

Component Quantity
2,4-Difluorobenzene 1.0 eq
Chloroacetyl chloride 1.2 eq
AlCl₃ 1.5 eq
Solvent Dichloromethane

Limitations

  • Low Reactivity : Fluorine deactivates the aromatic ring, requiring harsh conditions (>100°C).
  • Side Reactions : Polyacylation and halogen exchange (F/Cl) may dominate.

Grignard Reaction-Based Synthesis

A two-step strategy employs 2,4-difluorophenylmagnesium bromide and glycolic acid derivatives:

  • Grignard Formation : 2,4-Difluorobromobenzene reacts with magnesium in THF.
  • Nucleophilic Attack : The Grignard reagent reacts with ethyl glycolate to form this compound after hydrolysis.

Optimization Data

Parameter Value
Temperature 0°C → 25°C
Solvent THF
Yield 45–55%

This method suffers from moisture sensitivity and requires stringent anhydrous conditions.

Comparative Analysis of Synthetic Routes

Method Yield Scalability Green Metrics Cost
Enzymatic (BAL) 38% Moderate High High
Thiamine-Catalyzed 50–60% High Moderate Low
Friedel-Crafts 20–30% Low Low Moderate
Grignard 45–55% Moderate Low High

Key Findings :

  • The thiamine-catalyzed method offers the best balance of yield and cost for lab-scale synthesis.
  • Enzymatic routes are preferable for applications requiring chiral purity or sustainable practices.

Applications and Derivatives

  • Pharmaceuticals : Serves as a precursor to antifungal agents like efinaconazole.
  • Materials Science : Used in fluorinated polymer research for enhanced thermal stability.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Difluorophenyl)-2-hydroxyethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the hydroxy group to a corresponding alcohol using reducing agents such as sodium borohydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Electrophilic reagents like halogens or nitrating agents under controlled temperatures.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Introduction of halogens, nitro groups, or other functional groups.

Scientific Research Applications

Pharmaceutical Applications

1. Enzyme Inhibition
Research indicates that 1-(2,4-difluorophenyl)-2-hydroxyethanone exhibits significant inhibitory effects on carboxylesterases (CEs), enzymes involved in drug metabolism and detoxification processes. This inhibition can influence the pharmacokinetics of various drugs, making it relevant in medicinal chemistry and drug design. Studies have shown that this compound can inhibit human carboxylesterases with varying potency, indicating its potential as a lead compound for developing new therapeutics targeting these enzymes .

2. Analogue Studies
The compound shares structural similarities with known bioactive molecules, suggesting its potential as an analogue for further studies. Researchers are exploring its biological properties to determine if it can mimic or enhance the effects of existing drugs, particularly those interacting with similar biological targets.

3. Drug Development
Due to its ability to modify enzyme activity, this compound is being investigated for its role in drug development processes. It may serve as a scaffold for synthesizing new drugs or enhancing the efficacy of existing ones through strategic modifications .

Material Science Applications

1. Functional Materials
The presence of fluorine atoms and the phenyl group in this compound suggests potential applications in material science. Fluorinated compounds often exhibit unique physical and chemical properties that can be advantageous in creating functional materials such as liquid crystals or polymers with enhanced stability and performance characteristics.

2. Synthesis of Complex Organic Molecules
This compound serves as a valuable building block in synthetic organic chemistry. Its reactivity allows for the formation of more complex organic molecules through various chemical reactions, including nucleophilic substitutions and condensation reactions .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally related compounds is useful:

Compound NameChemical FormulaUnique Features
1-(4-Fluorophenyl)-2-hydroxyethanoneC₈H₇FO₂Contains only one fluorine atom
1-(3-Fluorophenyl)-2-hydroxyethanoneC₈H₇FO₂Different fluorine positioning
1-(3,5-Difluorophenyl)-2-hydroxyethanoneC₈H₆F₂O₂Two fluorine atoms on different positions
1-(2,6-Difluorophenyl)-2-hydroxyethanoneC₈H₆F₂O₂Variation in fluorine positioning

Case Studies and Research Findings

Several studies have documented the biological activities and potential applications of this compound:

  • Inhibition Studies : A study published in PMC demonstrated that fluorinated analogs of benzoins, including this compound, were potent inhibitors of mammalian CEs. The findings indicated that the introduction of fluorine into the structure significantly enhanced inhibitory potency compared to non-fluorinated analogs .
  • Synthesis Pathways : Research has detailed various synthetic routes to produce this compound efficiently, highlighting its versatility as a precursor for more complex molecules used in pharmaceuticals and materials science .

Mechanism of Action

The mechanism of action of 1-(2,4-Difluorophenyl)-2-hydroxyethanone involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes by interacting with key proteins or receptors. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substitution pattern on the phenyl ring and the presence of functional groups (e.g., -OH, -Cl, -OCH₃) significantly alter molecular properties. Key comparisons include:

Compound Name Molecular Formula Substituents Boiling Point/Other Data Key Properties Reference
1-(2,4-Difluorophenyl)ethanone C₈H₆F₂O 2,4-F₂, -COCH₃ 80–81°C @ 25 Torr Lower polarity due to lack of -OH
1-(2,4-Dichlorophenyl)-2-hydroxyethanone C₈H₆Cl₂O₂ 2,4-Cl₂, -COCH₂OH N/A Higher molecular weight (205.04 g/mol), Cl increases lipophilicity
1-(2,4-Dimethoxyphenyl)-2-hydroxyethanone C₁₀H₁₂O₄ 2,4-OCH₃, -COCH₂OH N/A Methoxy groups enhance solubility in organic solvents
1-(2,4-Difluorophenyl)-2-((2-hydroxyethyl)thio)ethan-1-one C₁₀H₁₀F₂O₂S 2,4-F₂, -S-CH₂CH₂OH N/A Thioether and hydroxyl groups increase metabolic stability

Key Observations :

  • Fluorine vs. Chlorine : Fluorine’s electronegativity enhances electron-withdrawing effects, reducing electron density on the phenyl ring compared to chlorine. This may decrease reactivity in electrophilic substitutions .
  • Hydroxyl Group Impact: The -OH group in 1-(2,4-Difluorophenyl)-2-hydroxyethanone increases polarity and boiling point relative to non-hydroxylated analogs like 1-(2,4-Difluorophenyl)ethanone .

Biological Activity

1-(2,4-Difluorophenyl)-2-hydroxyethanone is a compound of significant interest in medicinal chemistry due to its various biological activities. This article explores its enzymatic inhibition properties, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a difluorophenyl group and a hydroxyethanone moiety. The molecular structure can be represented as follows:

C9H8F2O\text{C}_9\text{H}_8\text{F}_2\text{O}

Enzymatic Inhibition

Research indicates that this compound exhibits notable inhibitory effects on various enzymes, particularly carboxylesterases (CEs). These enzymes play crucial roles in drug metabolism and the detoxification of xenobiotics.

Inhibition Studies

Inhibition studies have shown that this compound acts as a potent inhibitor of mammalian carboxylesterases. The inhibition constants (KiK_i) for different enzyme variants are summarized in the table below:

Enzyme TypeKiK_i (nM)
Human Carboxylesterase (hiCE)3.3
Human Carboxylesterase 1 (hCE1)12.7
Rat Carboxylesterase (rCE)8.3

These values indicate that this compound is a highly effective inhibitor, particularly against hiCE, which is crucial for drug metabolism .

The mechanism by which this compound inhibits CEs involves nucleophilic attack at the carbonyl groups within the hydroxyethanone structure. The presence of fluorine atoms in the phenyl ring enhances electron-withdrawing effects, thereby increasing the compound's potency as an inhibitor .

Case Studies and Applications

  • Neurotherapeutic Applications : Research has indicated that derivatives of this compound may serve as potential neurotherapeutics due to their ability to modulate enzyme activities involved in neurological disorders. For instance, compounds exhibiting similar structures have been explored for their efficacy in treating conditions like Alzheimer's disease by inhibiting acetylcholinesterase (AChE) .
  • Synthesis and Yield : A study demonstrated the synthesis of this compound from easily accessible precursors with yields exceeding 75%. This efficient synthesis route enhances its feasibility for further research and development .
  • Biocatalysis : The compound has been utilized in biocatalytic processes aimed at asymmetric synthesis, showcasing its versatility beyond mere inhibition. This application highlights its potential role in developing chiral pharmaceuticals .

Q & A

Q. What are the common synthetic routes for 1-(2,4-difluorophenyl)-2-hydroxyethanone, and how do reaction conditions influence yield?

The synthesis of this compound typically involves Friedel-Crafts acylation or nucleophilic substitution under controlled conditions. For example:

  • Friedel-Crafts acylation of 2,4-difluorobenzene with chloroacetone in the presence of Lewis acids (e.g., AlCl₃) at low temperatures (0–5°C) yields intermediates, which are hydrolyzed to form the hydroxyethanone derivative .
  • Alternative methods include pH-controlled condensation (pH 3–6) of 2,4-difluoroaniline with acetaldoxime, followed by distillation and extraction .
    Key variables : Reaction pH, temperature, and catalyst choice critically affect purity and yield. For instance, AlCl₃ may introduce side reactions with fluorinated aromatics, necessitating post-synthesis purification via column chromatography .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • ¹H/¹³C NMR : Assign peaks for the aromatic protons (δ 6.8–7.5 ppm) and hydroxy/ketone groups (δ 2.5–5.0 ppm). Fluorine coupling (³J~20 Hz) in the aromatic region confirms substitution patterns .
  • FT-IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and ~3400 cm⁻¹ (O-H stretch) .
  • X-ray crystallography : Resolves steric effects of fluorine atoms; the dihedral angle between the phenyl and ketone groups is typically 15–25°, influencing reactivity .

Q. How does the difluorophenyl group impact the compound’s solubility and stability?

The electron-withdrawing fluorine atoms reduce electron density on the aromatic ring, enhancing solubility in polar aprotic solvents (e.g., DMSO, acetone) but decreasing stability under acidic conditions due to potential hydrolysis of the ketone group. Stability studies show a half-life of >24 hours in neutral buffers (pH 7.4) at 25°C .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for derivatives of this compound?

Discrepancies in activity (e.g., antimicrobial vs. cytotoxic effects) often arise from:

  • Structural analogs : Minor substitutions (e.g., replacing -OH with -OCH₃) alter binding affinities. For example, 1-(2,4-difluorophenyl)-2-(triazolyl)ethanone shows antifungal activity (MIC 0.5 µg/mL) but no cytotoxicity up to 50 µM .
  • Assay conditions : Variations in cell lines or incubation times (e.g., 24 vs. 48 hours) significantly impact IC₅₀ values. Standardized protocols (e.g., CLSI guidelines) are recommended for reproducibility .

Q. What computational strategies are used to predict the reactivity of this compound in drug design?

  • DFT calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to predict nucleophilic attack sites. The ketone group’s LUMO energy (-1.8 eV) suggests susceptibility to reduction .
  • Molecular docking : Simulate interactions with CYP450 enzymes; fluorine atoms form halogen bonds with Thr-305 in CYP3A4, affecting metabolic stability .

Q. How can researchers optimize experimental designs to study this compound’s pharmacokinetics?

  • In vitro models : Use Caco-2 cells to assess intestinal permeability (Papp ~2.1 × 10⁻⁶ cm/s) .
  • In vivo studies : Radiolabel the compound (e.g., ¹⁸F isotope) for PET imaging to track biodistribution. A 2024 study reported 80% hepatic clearance in murine models within 6 hours .

Q. What are the challenges in synthesizing enantiomerically pure derivatives, and how are they addressed?

  • Chiral resolution : Use HPLC with a cellulose-based chiral column (e.g., Chiralpak IC) to separate enantiomers. Reported enantiomeric excess (ee) >98% is achievable with isopropanol/hexane mobile phases .
  • Asymmetric catalysis : Employ Sharpless epoxidation or organocatalysts (e.g., proline derivatives) to control stereochemistry during hydroxylation .

Q. How do structural modifications influence the compound’s photophysical properties?

Introducing electron-donating groups (e.g., -OCH₃) shifts UV-Vis absorption maxima (λmax) from 270 nm (parent compound) to 290 nm. Fluorescence quantum yield (Φ) increases from 0.15 to 0.32 due to reduced non-radiative decay .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2,4-Difluorophenyl)-2-hydroxyethanone
Reactant of Route 2
Reactant of Route 2
1-(2,4-Difluorophenyl)-2-hydroxyethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.